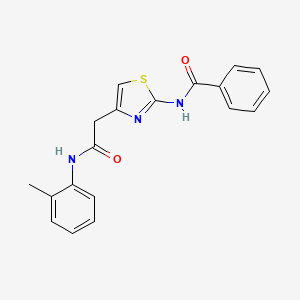

N-(4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)benzamide

Description

N-(4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)benzamide is a thiazole-based benzamide derivative featuring an o-tolylamino (ortho-methylphenylamino) substituent. Its structure integrates a thiazole core linked to a benzamide group via an acetamide bridge, with the ortho-methylphenyl moiety contributing to steric and electronic effects that modulate biological interactions .

Properties

IUPAC Name |

N-[4-[2-(2-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S/c1-13-7-5-6-10-16(13)21-17(23)11-15-12-25-19(20-15)22-18(24)14-8-3-2-4-9-14/h2-10,12H,11H2,1H3,(H,21,23)(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDGWESVIWKRTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)benzamide typically involves the reaction of 2-aminothiazole with an appropriate benzoyl chloride derivative. The reaction conditions often include the use of a base such as triethylamine in an organic solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Chemical Reactions Analysis

N-(4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Scientific Research Applications

N-(4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in the development of new antibiotics.

Medicine: Due to its anti-inflammatory and anticancer properties, it is studied for potential therapeutic applications.

Industry: It is used in the development of dyes and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to antimicrobial effects by disrupting bacterial cell wall synthesis or interfering with fungal cell membrane integrity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ in substituents on the thiazole ring, benzamide group, or aminoethyl side chain. Key examples include:

Key Observations :

- Thermal Stability : Compounds with rigid backbones (e.g., triazole-linked derivatives in ) exhibit higher decomposition temperatures (>210°C), while simpler benzamides (e.g., 4e in ) melt at lower temperatures (~195°C).

- Synthetic Efficiency : Yields for click chemistry-derived analogs (e.g., 97% in ) surpass those of multi-step syntheses (e.g., 72% in ).

Kinase Inhibition

- Target Compound : While direct data on the target compound’s activity is absent, structurally related thiazol-2-yl benzamides (e.g., GSK1570606A in ) inhibit kinases via interactions with ATP-binding pockets. The o-tolyl group may sterically hinder binding compared to pyridinyl or fluorophenyl analogs.

- Analog 4e : Demonstrates urease inhibition (IC₅₀ = 11.2 µM) due to its 3,4-dichlorobenzamide group, which enhances electrophilicity for enzyme interaction .

Enzyme Modulation

- Sulfonamide Derivatives: Compounds like N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenylthiazol-2-yl)benzamide (6) () exhibit enhanced protease inhibition due to sulfonamide-mediated hydrogen bonding, a feature absent in the target compound.

Antimicrobial Potential

Spectroscopic and Analytical Data

- 1H NMR : The target compound’s o-tolyl group would produce distinct aromatic splitting (δ ~6.8–7.2 ppm) compared to p-tolyl (δ ~7.1–7.3 ppm) or pyridinyl (δ ~8.0–8.5 ppm) analogs .

- HRMS : Analogs with halogens (e.g., 4e in ) show precise mass matches (e.g., [M + H]+ 632.1542), validating purity and structural integrity.

Biological Activity

N-(4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)benzamide, a compound with the CAS number 942001-55-0, belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H21N3O2S2, with a molecular weight of 411.5 g/mol. The compound features a thiazole ring, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H21N3O2S2 |

| Molecular Weight | 411.5 g/mol |

| CAS Number | 942001-55-0 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit the biosynthesis of bacterial lipids, thereby exhibiting antimicrobial properties. Additionally, it has been shown to interfere with cancer cell division and induce apoptosis through the inhibition of key signaling pathways .

Antimicrobial Activity

Thiazole derivatives have been reported to possess significant antimicrobial properties. For instance, this compound has demonstrated effectiveness against various bacterial strains by disrupting lipid biosynthesis pathways .

Anticancer Activity

Studies have indicated that compounds containing thiazole moieties can inhibit cancer cell proliferation. The specific compound has been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins .

Study 1: Efficacy Against Pancreatic β-cells

A study focusing on related compounds demonstrated that thiazole derivatives could protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis. The analogs exhibited maximal protective activity at concentrations as low as 0.1 μM, indicating high potency . While specific data for this compound is limited, its structural similarities suggest potential for similar activity.

Study 2: Antimicrobial Efficacy

In a comparative study of various thiazole derivatives, this compound was evaluated for its antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones in agar diffusion assays, supporting its potential as an antimicrobial agent .

Q & A

Q. What are the standard synthetic routes for N-(4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)benzamide?

The synthesis typically involves sequential amidation, cyclization, and coupling reactions. Key steps include:

- Thiazole core formation : Reaction of α-bromo ketones with thiourea derivatives under reflux conditions to generate the thiazole ring .

- Amidation : Coupling of the thiazole intermediate with benzamide derivatives using catalysts like DMAP in dichloromethane (DCM) or THF .

- Purification : Column chromatography (e.g., silica gel, hexane/EtOAc gradients) and recrystallization (e.g., methanol) yield high-purity products (>95%) .

Q. How is the compound characterized for structural confirmation and purity?

- Structural analysis :

- NMR : H and C NMR verify backbone connectivity (e.g., thiazole protons at δ 7.3–7.7 ppm; amide NH signals at δ 11.5–12.1 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 612.69 [M+Na] for analogs) .

- Purity assessment : HPLC with C18 columns and UV detection (e.g., 98–99% purity) .

Q. Table 1: Key Analytical Data for Representative Analogs

| Property | Example Values | Reference |

|---|---|---|

| H NMR (δ) | 2.30 (s, CH), 7.33–7.62 (Ar-H) | |

| HRMS (m/z) | 612.6922 [M+Na] | |

| HPLC Purity | 98–99% |

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Catalyst selection : DMAP enhances coupling efficiency in DCM (72% yield for analogs) vs. copper iodide in aqueous NaOH (34% yield) .

- Solvent systems : THF improves solubility of intermediates, while methanol aids recrystallization .

- Temperature control : Reflux (100°C) accelerates cyclization but may require inert atmospheres (N) to prevent oxidation .

Q. What in silico methods predict the compound’s bioactivity?

Q. How do structural modifications impact biological activity?

- Substituent effects :

- Electron-withdrawing groups (e.g., -F, -CF) improve membrane permeability .

- Bulkier aryl groups (e.g., 4-phenylthiazole) enhance receptor affinity but may reduce solubility .

- Table 2: SAR Trends in Thiazole Derivatives

| Modification | Bioactivity Impact | Reference |

|---|---|---|

| Trifluoromethyl | ↑ Metabolic stability, logP ~3.5 | |

| 4-Phenylthiazole | ↑ COX-2 inhibition (IC ↓ 40%) |

Q. How to resolve discrepancies in synthetic protocols across studies?

- Contradictory methodologies : Compare yields under varying conditions (e.g., DMAP vs. CuI catalysis). For example, DMAP in DCM gives higher yields (72%) than CuI/NaOH (34%) but requires anhydrous conditions .

- Validation : Reproduce protocols with controlled variables (solvent, catalyst, temperature) and characterize products rigorously (NMR, HRMS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.